molecular formula C11H12N2O2 B13083296 2-Propylimidazo[1,2-a]pyridine-6-carboxylic acid

2-Propylimidazo[1,2-a]pyridine-6-carboxylic acid

Cat. No.: B13083296
M. Wt: 204.22 g/mol
InChI Key: UVNAIDQLSKNSBE-UHFFFAOYSA-N
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Description

2-Propylimidazo[1,2-a]pyridine-6-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propylimidazo[1,2-a]pyridine-6-carboxylic acid typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, a five-component cascade reaction can be employed, involving cyanoacetohydrazide, 4-nitroacetophenone, 1,1-bis(methylthio)-2-nitroethylene, and various diamines in a mixture of water and ethanol .

Industrial Production Methods

Industrial production methods for this compound often focus on optimizing yield and purity. Techniques such as transition metal catalysis, metal-free oxidation, and photocatalysis have been explored to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-Propylimidazo[1,2-a]pyridine-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include transition metals, oxidizing agents, and reducing agents. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines .

Scientific Research Applications

2-Propylimidazo[1,2-a]pyridine-6-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Propylimidazo[1,2-a]pyridine-6-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes, leading to a cascade of biochemical reactions. The exact pathways and targets can vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Propylimidazo[1,2-a]pyridine-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

2-propylimidazo[1,2-a]pyridine-6-carboxylic acid

InChI

InChI=1S/C11H12N2O2/c1-2-3-9-7-13-6-8(11(14)15)4-5-10(13)12-9/h4-7H,2-3H2,1H3,(H,14,15)

InChI Key

UVNAIDQLSKNSBE-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CN2C=C(C=CC2=N1)C(=O)O

Origin of Product

United States

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